molecular formula C17H14N4O2 B12295561 Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 80229-07-8

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B12295561
CAS No.: 80229-07-8
M. Wt: 306.32 g/mol
InChI Key: PEROCMQCRVULJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Benzimidazole-Based Compounds

The benzimidazole core consists of a fused benzene and imidazole ring system, providing a planar aromatic platform for functionalization at multiple positions. Substitutions at the 1-, 2-, and 5-positions significantly influence molecular interactions:

  • Position 1 : Typically modified with alkyl or aryl groups to enhance lipophilicity and membrane permeability.
  • Position 2 : Favored for carbamate functionalization due to its proximity to the imidazole nitrogen, enabling hydrogen-bond donation to biological targets.
  • Position 5 : Cyanophenylmethyl substitutions at this site introduce steric bulk and π-stacking capabilities, as seen in the compound carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester .

Table 1 : Structural Modifications in Benzimidazole Derivatives

Position Common Substituents Biological Impact
1 Alkyl chains Increased logP values
2 Carbamates Enhanced target binding via H-bonding
5 Cyanophenylmethyl Improved aromatic interactions

Significance of Carbamate Functionalization in Medicinal Chemistry

Carbamate groups (-OCONR2) serve as bioisosteres for ester and amide functionalities while offering superior metabolic stability. Their incorporation into benzimidazole derivatives confers three key advantages:

  • Proteolytic Resistance : Unlike esters, carbamates resist hydrolysis by esterases, prolonging plasma half-life.
  • Dual Hydrogen-Bonding Capacity : The carbonyl oxygen and N-H group participate in interactions with enzyme active sites, as demonstrated in microtubule-targeting agents like methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar).
  • Tunable Pharmacokinetics : Varying N-alkyl substituents on the carbamate moiety allows precise modulation of solubility and blood-brain barrier penetration.

In the target compound, the methyl ester at the carbamate terminus balances polarity, while the cyanophenylmethyl group at position 5 enhances affinity for hydrophobic binding pockets.

Historical Development of Cyanophenylmethyl-Substituted Benzimidazoles

The exploration of benzimidazole derivatives began with the discovery of vitamin B12 coenzymes in the 1950s, which featured a cobalt-coordinated benzimidazole nucleotide. Subsequent milestones include:

  • 1950s–1970s : Synthesis of early antiparasitic agents like thiabendazole, highlighting the therapeutic potential of 2-substituted benzimidazoles.
  • 1980s–2000s : Development of cyanophenyl-containing analogs to optimize CNS penetration, exemplified by etonitazene derivatives.
  • 2010s–Present : Rational design of This compound analogs using computational docking to target opioid receptors and tubulin polymerization sites.

Figure 1 : Evolution of Benzimidazole Carbamate Therapeutics

  • First Generation : Simple 2-carbamates (e.g., albendazole)
  • Second Generation : 5-Aryl substitutions for improved selectivity
  • Third Generation : Cyanophenylmethyl variants with dual microtubule/receptor activity

The cyanophenylmethyl group’s introduction emerged from structure-activity relationship (SAR) studies showing that electron-withdrawing cyano groups at the phenyl para-position enhance binding to tubulin’s colchicine site while maintaining opioid receptor affinity. This dual activity positions the compound as a potential candidate for treating pain and MTA-resistant cancers.

Properties

CAS No.

80229-07-8

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

methyl N-[6-[cyano(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22)

InChI Key

PEROCMQCRVULJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Sequence and Mechanism

This four-step process, derived from EP0003951A1, involves:

  • Thiocyanation of o-Nitroaniline :
    o-Nitroaniline undergoes thiocyanation using ammonium thiocyanate and bromine in methanol, yielding thiocyano-2-nitroaniline. The reaction proceeds via electrophilic aromatic substitution, with the thiocyanate group introduced at the para position relative to the nitro group.

  • Alkylation with Cyanophenylmethyl Halide :
    The thiocyano intermediate is alkylated with 4-cyanobenzyl bromide in the presence of sodium cyanide and methyl tributyl ammonium chloride as a phase-transfer catalyst. This step replaces the thiocyanate group with the cyanophenylmethyl moiety, forming 4-(cyanophenylmethyl)-2-nitroaniline.

  • Nitro Group Reduction :
    Reduction using aqueous sodium sulfide converts the nitro group to an amine, yielding 4-(cyanophenylmethyl)-o-phenylenediamine. Elevated temperatures (80–100°C) and inert atmospheres are critical to prevent oxidation.

  • Cyclization with Methyl Cyano Carbamate :
    The diamine reacts with the sodium salt of methyl cyano carbamate (prepared from cyanamide, methyl chloroformate, and NaOH) under acidic conditions (pH 4). This step facilitates benzimidazole ring formation and carbamate installation simultaneously.

Key Parameters and Yield Optimization

  • Alkylation Efficiency : Phase-transfer catalysts like methyl tributyl ammonium chloride enhance the solubility of 4-cyanobenzyl bromide in polar solvents, improving reaction rates.
  • Reduction Selectivity : Sodium sulfide minimizes over-reduction side reactions compared to catalytic hydrogenation.
  • Cyclization pH Control : Maintaining pH 4 during cyclization prevents premature hydrolysis of the carbamate.

For analogous compounds (e.g., methyl 5-propylthio-2-benzimidazole carbamate), this method achieves yields up to 73%. Adapting it for the target compound would require substituting propyl halides with 4-cyanobenzyl bromide, potentially affecting yields due to steric and electronic differences.

Direct Condensation Using Carbodiimide Reagents

Methodology

This approach, outlined in CN105622576A and WO2013150545A2, bypasses multi-step functionalization by directly coupling pre-formed 5-(cyanophenylmethyl)-1H-benzimidazol-2-amine with methyl chloroformate:

  • Activation of the Amine :
    The benzimidazole amine is dissolved in N,N-dimethylformamide (DMF) and treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). These reagents activate the amine for nucleophilic attack.

  • Carbamate Formation :
    Methyl chloroformate is introduced, reacting with the activated amine to form the methyl carbamate. The reaction is typically conducted at room temperature for 12–24 hours.

  • Purification :
    Crude product is isolated via ethyl acetate crystallization or column chromatography, with purity exceeding 95% achievable through repeated washes with cold acetone.

Advantages and Limitations

  • Simplified Workflow : Eliminates the need for nitro group reduction and thiocyanation.
  • Side Reactions : Competing acylation at other amine positions may occur, necessitating precise stoichiometric control.

Phase-Transfer-Catalyzed Alkylation Followed by Cyclization

Synthetic Strategy

This method, inspired by EP0003951A1 and CN105622576A, prioritizes early introduction of the cyanophenylmethyl group:

  • Alkylation of o-Nitroaniline :
    o-Nitroaniline is alkylated with 4-cyanobenzyl bromide using tetrabutyl ammonium bromide as a phase-transfer catalyst. The reaction occurs in a biphasic system (water/dichloromethane), with NaOH facilitating deprotonation.

  • Nitro Reduction and Cyclization :
    The alkylated intermediate is reduced to the diamine and cyclized with methyl cyano carbamate under refluxing methanol, followed by acidification to pH 4.

Critical Factors

  • Catalyst Loading : ≥1 equivalent of phase-transfer catalyst ensures efficient interfacial reactivity.
  • Solvent Choice : Methanol/water mixtures balance solubility and reaction kinetics during cyclization.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methodologies based on reaction conditions, yields, and scalability:

Method Key Reagents Conditions Yield (Analogous Compounds) Purity
Thiocyanation-Alkylation-Reduction NH₄SCN, 4-cyanobenzyl bromide Stepwise, pH 4, 80–100°C 58–73% >90%
Direct Condensation EDCl, HOBt, methyl chloroformate RT, DMF, 12–24h Not reported >95%
Phase-Transfer Alkylation Tetrabutyl ammonium bromide Biphasic, NaOH, reflux ~60% 85–90%

Key Observations :

  • The thiocyanation route offers the highest reported yields but requires stringent pH control.
  • Direct condensation excels in purity but lacks yield data for the target compound.
  • Phase-transfer alkylation balances simplicity and moderate efficiency.

Critical Factors Influencing Reaction Efficiency

Solvent Systems

  • Polar Aprotic Solvents : DMF and N-methylpyrrolidone enhance solubility of intermediates during alkylation and cyclization.
  • Proton Donors : Methanol aids in stabilizing reactive intermediates during carbamate formation.

Temperature and pH

  • Cyclization Temperature : Reflux conditions (100°C) accelerate ring closure but risk carbamate hydrolysis.
  • Acidic pH : Maintained at 4 using HCl to protonate amines and prevent unwanted side reactions.

Catalysts and Reagents

  • Phase-Transfer Catalysts : Methyl tributyl ammonium chloride improves alkylation rates by shuttling ions between phases.
  • Reducing Agents : Sodium sulfide offers superior selectivity over catalytic hydrogenation for nitro group reduction.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzimidazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates or benzimidazole derivatives.

Scientific Research Applications

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In receptor studies, it can act as a ligand, modulating receptor function and influencing cellular signaling processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The benzimidazole carbamate family shares a common scaffold but varies in substituents at position 5, which critically determine their activity and pharmacokinetics. Below is a comparison of key structural and molecular properties:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyanophenylmethyl Not Provided ~300 (estimated) Cyano group enhances electron-withdrawing effects; phenyl increases lipophilicity.
Albendazole Propylthio C₁₂H₁₅N₃O₂S 265.33 Thioether group improves bioavailability and anthelmintic spectrum.
Mebendazole Benzoyl C₁₆H₁₃N₃O₃ 295.30 Aromatic benzoyl group enhances binding to β-tubulin in parasites.
Flubendazole 4-Fluorobenzoyl C₁₆H₁₂FN₃O₃ 313.29 Fluorine atom increases metabolic stability and potency.
Fenbendazole Phenylthio C₁₅H₁₃N₃O₂S 299.35 Sulfur-containing substituent aids in oxidative metabolism.
Carbendazim None (unsubstituted) C₉H₉N₃O₂ 161.19 Simpler structure with broad-spectrum fungicidal activity.

Toxicity Profiles

Toxicity data for the target compound are unavailable, but insights can be drawn from analogs:

  • Albendazole : Oral LD₅₀ (rats) = 1,320–2,400 mg/kg; low acute toxicity due to selective action on parasitic β-tubulin .
  • Mebendazole : Oral LD₅₀ (rats) = 715–1,434 mg/kg; higher toxicity than albendazole, possibly due to benzoyl group metabolism .
  • Carbendazim : Oral LD₅₀ (rats) = >5,000 mg/kg; low mammalian toxicity attributed to rapid excretion .
  • Propoxur (non-benzimidazole carbamate): Oral LD₅₀ = 68–94 mg/kg; significantly more toxic than benzimidazoles .

The cyanophenylmethyl group in the target compound may alter toxicity. Cyano groups can form toxic metabolites (e.g., cyanide), but benzimidazole derivatives generally exhibit low toxicity due to poor absorption in mammals .

Stability and Metabolism

  • Albendazole : Thioether group oxidizes to sulfoxide/sulfone metabolites, enhancing activity .
  • Flubendazole : Fluorobenzoyl group resists hydrolysis, prolonging half-life .
  • Target Compound: The cyano group may slow metabolic degradation but could increase susceptibility to enzymatic hydrolysis at the carbamate ester.

Biological Activity

Carbamic acid, specifically the compound known as (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester, is a member of the benzimidazole carbamate class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Name : Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester
  • CAS Number : 10605-21-7
  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 232.25 g/mol
  • Structure : The compound features a benzimidazole core with a cyanophenylmethyl substituent and a methyl carbamate moiety.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of cell wall synthesis or disruption of cellular processes in bacteria and fungi.
  • Antiparasitic Effects : Similar compounds within the benzimidazole family are known for their efficacy against parasitic infections, particularly in veterinary medicine.
  • Genotoxicity and Mutagenicity : Studies have shown that carbendazim (a closely related compound) can induce chromosomal aberrations and micronucleus formation in mammalian cells, suggesting potential genotoxic effects .

Toxicokinetics

The toxicokinetics of carbamic acid derivatives have been studied extensively:

  • Absorption : The compound is poorly absorbed through dermal routes but shows significant absorption via oral administration.
  • Metabolism : In vivo studies in rats have identified metabolites such as 5-HBC and 5,6-HOBC N-oxide, indicating metabolic pathways involving oxidation and conjugation .

Table 1: Toxicological Profile

ParameterValue
LD50 (oral, rats)>2000 mg/kg
Dermal absorption~4.5% within 4 hours
Major metabolites5-HBC, 5-HOBC N-oxide

Case Study 1: Genotoxicity Assessment

A study assessing the genotoxic potential of methyl benzimidazole-2-yl-carbamate (MBC) demonstrated that it disrupts mitotic spindle function leading to chromosome nondisjunction in yeast models . This finding raises concerns regarding its mutagenic potential in higher organisms.

Case Study 2: Reproductive Toxicity

In a modified one-generation reproductive toxicity study using Wistar rats, exposure to carbendazim did not show significant effects on reproductive parameters at doses up to 107 mg/kg bw/day. However, histopathological changes were noted in thyroid tissues .

Research Findings

Recent evaluations have highlighted several key findings regarding the biological activity of carbamic acid derivatives:

  • Enzyme Induction : In animal models, carbendazim has been shown to induce various cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Histopathological Changes : Sub-lethal doses have resulted in significant histopathological changes in reproductive organs and other tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.